molecular formula C7H6F2O2S B12517989 1,3-Difluoro-2-(methanesulfonyl)benzene CAS No. 652171-14-7

1,3-Difluoro-2-(methanesulfonyl)benzene

Katalognummer: B12517989
CAS-Nummer: 652171-14-7
Molekulargewicht: 192.19 g/mol
InChI-Schlüssel: JAMWUKHJLKFDAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Difluoro-2-(methanesulfonyl)benzene is an organic compound with the molecular formula C7H6F2O2S It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a methanesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-(methanesulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-difluorobenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Difluoro-2-(methanesulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction reactions, leading to different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated anilines, while oxidation of the methanesulfonyl group can produce sulfonic acids.

Wissenschaftliche Forschungsanwendungen

1,3-Difluoro-2-(methanesulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-difluoro-2-(methanesulfonyl)benzene involves its interaction with various molecular targets. The fluorine atoms and methanesulfonyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Difluorobenzene: A simpler compound with only two fluorine atoms and no methanesulfonyl group.

    1,3-Difluoro-5-(methylsulfonyl)benzene: A similar compound with the methanesulfonyl group in a different position.

    1,3-Difluoro-2-(methylsulfonyl)benzene: A closely related compound with slight structural differences.

Uniqueness

1,3-Difluoro-2-(methanesulfonyl)benzene is unique due to the specific positioning of the fluorine atoms and the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

652171-14-7

Molekularformel

C7H6F2O2S

Molekulargewicht

192.19 g/mol

IUPAC-Name

1,3-difluoro-2-methylsulfonylbenzene

InChI

InChI=1S/C7H6F2O2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3

InChI-Schlüssel

JAMWUKHJLKFDAU-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(C=CC=C1F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.